4-Bromo-7-fluoroindoline-2,3-dione
Overview
Description
4-Bromo-7-fluoroindoline-2,3-dione is a chemical compound belonging to the class of indoline-2,3-diones. It is characterized by the presence of bromine and fluorine atoms attached to the indoline ring. This compound is known for its potent inhibitory activity against the enzyme tryptophan dioxygenase (TDO), which plays a crucial role in the metabolism of the amino acid tryptophan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoroindoline-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoroindoline-2,3-dione with bromine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indoline-2,3-diones.
Scientific Research Applications
4-Bromo-7-fluoroindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of tryptophan dioxygenase, making it useful in studying tryptophan metabolism.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoroindoline-2,3-dione involves the inhibition of tryptophan dioxygenase (TDO). The compound binds to the active site of the enzyme, preventing the conversion of tryptophan to N-formylkynurenine. This inhibition affects the kynurenine pathway, which is involved in various physiological processes, including immune response and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroindoline-2,3-dione: Similar structure but lacks the bromine atom.
4-Bromoindoline-2,3-dione: Similar structure but lacks the fluorine atom.
5-Fluoroindoline-2,3-dione: Fluorine atom at a different position
Uniqueness
4-Bromo-7-fluoroindoline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The dual halogenation enhances its reactivity and specificity as an enzyme inhibitor, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-bromo-7-fluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEILBCZHJGIPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC(=O)C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656164 | |
Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153535-26-2 | |
Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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